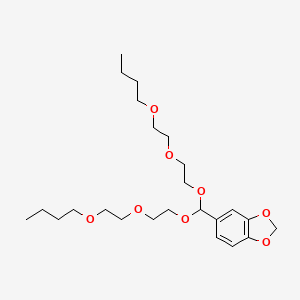
Piprotal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piprotal is a useful research compound. Its molecular formula is C24H40O8 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 186 mg/l 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Piprotal has been investigated for its potential therapeutic benefits, particularly in the context of oxidative stress and mitochondrial function.
Case Study: Oxidative Phosphorylation in Rat Liver Mitochondria
- Objective : To assess the effects of this compound on mitochondrial oxidative phosphorylation.
- Method : In vitro experiments were conducted using isolated liver mitochondria from male rats.
- Findings : The study indicated that this compound influences mitochondrial function, suggesting potential implications for metabolic disorders related to oxidative stress .
Agricultural Applications
This compound has also been explored for its pesticidal properties, particularly as an active ingredient in formulations aimed at controlling agricultural pests.
Case Study: Pesticidal Activity
- Objective : To evaluate the insecticidal efficacy of this compound-based formulations.
- Method : Field trials were conducted to compare this compound's effectiveness against common agricultural pests.
- Findings : Results demonstrated that this compound exhibited significant pest control capabilities, making it a viable candidate for inclusion in integrated pest management strategies .
Environmental Impact Studies
The environmental applications of this compound focus on its role in mitigating hazardous chemical exposure and its potential use as a safer alternative in pesticide formulations.
Case Study: Hazardous Chemical Regulation
- Objective : To analyze the environmental safety profile of this compound compared to traditional pesticides.
- Method : Comparative analysis of toxicity and environmental persistence was performed.
- Findings : The study highlighted this compound's lower toxicity levels and reduced environmental persistence, suggesting its suitability as a more environmentally friendly pesticide option .
Data Tables
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Pharmacology | Oxidative phosphorylation in rat mitochondria | Influences mitochondrial function; implications for metabolic disorders |
| Agriculture | Pesticidal efficacy against agricultural pests | Significant pest control capabilities; viable for integrated pest management |
| Environmental Impact | Toxicity and persistence compared to traditional pesticides | Lower toxicity and reduced environmental persistence; safer alternative |
Analyse Chemischer Reaktionen
Metabolic Pathways
Piprotal undergoes extensive metabolic degradation in mammals, primarily involving two pathways:
1.1. Demethylation of the MDP Moiety
The methylenedioxyphenyl group undergoes oxidation, leading to:
-
Demethylation : Release of formate (HCOO⁻) and formation of catechol derivatives .
-
Conjugation : Glycine and glucuronide conjugates of piperonylic acid .
1.2. Side Chain Oxidation
The side chain undergoes sequential oxidation to produce:
Key Metabolites
| Metabolite | Structure/Function | Source |
|---|---|---|
| Piperonal | Aromatic ketone (C8H6O3) | |
| Piperonylic acid | Benzoic acid derivative (C8H6O4) | |
| Glycine conjugates | N-piperonylglycine |
Toxicity and Biochemical Interactions
This compound exhibits low acute toxicity but disrupts mitochondrial function:
2.1. Acute Toxicity Data
| Parameter | Value | Species |
|---|---|---|
| LD50 (oral) | 2939 mg/kg | Rat |
| LD50 (skin) | >5000 mg/kg | Rat |
2.2. Mitochondrial Uncoupling
This compound inhibits oxidative phosphorylation by:
-
Reducing respiratory control (ADP/oxygen ratio).
Environmental Fate
This compound’s environmental behavior is determined by its physicochemical properties:
-
Adsorption : Moderate adsorption to soil/sediment (Koc = 190) .
-
Volatilization : Minimal (Henry’s Law constant = 1.5×10⁻¹⁵ atm·m³/mol) .
Decomposition Reactions
Heating this compound produces:
Hepatocarcinogenic Potential
In mice, this compound upregulates genes linked to detoxification (e.g., CYP1A1, Nrf2) and oxidative stress, increasing preneoplastic foci formation .
Eigenschaften
CAS-Nummer |
5281-13-0 |
|---|---|
Molekularformel |
C24H40O8 |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
5-[bis[2-(2-butoxyethoxy)ethoxy]methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C24H40O8/c1-3-5-9-25-11-13-27-15-17-29-24(21-7-8-22-23(19-21)32-20-31-22)30-18-16-28-14-12-26-10-6-4-2/h7-8,19,24H,3-6,9-18,20H2,1-2H3 |
InChI-Schlüssel |
XNRCGJVOJYKMSA-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(C1=CC2=C(C=C1)OCO2)OCCOCCOCCCC |
Kanonische SMILES |
CCCCOCCOCCOC(C1=CC2=C(C=C1)OCO2)OCCOCCOCCCC |
Key on ui other cas no. |
34460-71-4 5281-13-0 |
Löslichkeit |
In water, 186 mg/L 25 °C (est) |
Dampfdruck |
4.21X10-10 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















